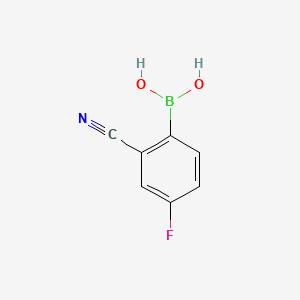

(2-Cyano-4-fluorophenyl)boronic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

(2-cyano-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BFNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAYQOISLSBMIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675201 | |

| Record name | (2-Cyano-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876601-43-3 | |

| Record name | (2-Cyano-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (2-Cyano-4-fluorophenyl)boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(2-Cyano-4-fluorophenyl)boronic acid is a key building block in modern medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing cyano group and a fluorine atom on the phenyl ring, make it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules. This guide provides an in-depth overview of a primary synthetic route to this compound, including a detailed experimental protocol, reaction mechanism, and relevant quantitative data.

Overview of the Synthetic Strategy

The most prevalent and effective method for the synthesis of this compound involves a halogen-metal exchange reaction followed by borylation. This approach typically utilizes 2-bromo-4-fluorobenzonitrile as the starting material. The bromine atom is selectively replaced by lithium using an organolithium reagent, such as n-butyllithium, at cryogenic temperatures. The resulting aryllithium intermediate is then quenched with a trialkyl borate, typically triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis yields the final this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar cyanophenylboronic acids.[1][2] Researchers should exercise caution and adhere to all laboratory safety protocols, particularly when working with pyrophoric reagents like n-butyllithium.

Materials:

-

2-Bromo-4-fluorobenzonitrile

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Dry ice/acetone or liquid nitrogen bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and a nitrogen/argon inlet is charged with 2-bromo-4-fluorobenzonitrile.

-

Dissolution and Cooling: Anhydrous THF is added to the flask to dissolve the starting material. The resulting solution is then cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained at or below -70 °C. The addition is typically completed over a period of 30-60 minutes. The reaction mixture is then stirred at this temperature for an additional hour.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, the mixture is stirred at -78 °C for one hour and then allowed to warm slowly to room temperature overnight.

-

Quenching and Hydrolysis: The reaction is quenched by the slow addition of aqueous hydrochloric acid at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction and Workup: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid that can be purified by recrystallization from an appropriate solvent system (e.g., water, or an ether/hexane mixture) to yield pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound and related compounds. Actual results may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-4-fluorobenzonitrile | Inferred |

| Reagents | n-Butyllithium, Triisopropyl borate | [1][2] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |

| Reaction Temperature | -78 °C | [1][2] |

| Reaction Time | 12-16 hours | Inferred |

| Typical Yield | 60-80% | [1][2] |

| Purity | >95% (after recrystallization) | Inferred |

Diagrams

Synthetic Pathway

Caption: Synthetic route from 2-bromo-4-fluorobenzonitrile.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Mechanism of Reaction

The synthesis proceeds through a well-established organometallic reaction mechanism.

-

Halogen-Metal Exchange: The highly polar carbon-lithium bond of n-butyllithium facilitates the nucleophilic attack on the bromine atom of 2-bromo-4-fluorobenzonitrile. This results in the formation of the more stable aryllithium species and n-butyl bromide. The cryogenic temperature is crucial to prevent side reactions, such as the reaction of the organolithium with the cyano group.

-

Borylation: The electron-deficient boron atom of the triisopropyl borate acts as an electrophile and is readily attacked by the nucleophilic aryllithium intermediate. This forms a tetracoordinate boronate complex.

-

Hydrolysis: Upon addition of aqueous acid, the boronate ester is hydrolyzed. The isopropoxy groups are protonated and subsequently eliminated as isopropanol, leading to the formation of the final this compound.

Applications in Drug Development and Research

This compound is a versatile building block in the synthesis of pharmaceuticals and advanced materials.[3] The cyano and fluoro substituents modulate the electronic properties and steric environment of the molecule, which can lead to improved yields and selectivity in cross-coupling reactions.[3] It serves as a crucial intermediate for creating carbon-carbon bonds, a fundamental process in constructing complex organic frameworks for novel therapeutics and functional materials.[3]

References

(2-Cyano-4-fluorophenyl)boronic acid: A Technical Guide to its Reactivity Profile in Modern Organic Synthesis

(2-Cyano-4-fluorophenyl)boronic acid has emerged as a versatile and valuable building block for researchers, scientists, and drug development professionals. Its unique electronic properties, stemming from the presence of both a cyano and a fluoro substituent on the phenyl ring, impart distinct reactivity and selectivity in a range of cross-coupling reactions. This technical guide provides an in-depth overview of the reactivity profile of this compound, with a focus on its application in the synthesis of biologically active molecules, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

The presence of the electron-withdrawing cyano and fluoro groups modulates the electron density and steric environment of the boronic acid moiety. This electronic influence can lead to improved yields and cleaner reaction profiles in pivotal transformations like the Suzuki-Miyaura and Chan-Lam couplings compared to less functionalized boronic acids.

Core Reactivity: Suzuki-Miyaura and Chan-Lam Couplings

This compound is a key participant in two of the most powerful C-C and C-N bond-forming reactions in modern organic chemistry: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. It is a cornerstone of modern synthesis for the formation of biaryl structures, which are prevalent in pharmaceuticals and advanced materials. The reactivity of this compound in this reaction is influenced by the electronic nature of its substituents, which can enhance the rate of transmetalation, a key step in the catalytic cycle.

Chan-Lam Coupling

The Chan-Lam coupling provides a complementary approach for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds. This copper-catalyzed reaction couples a boronic acid with an amine or an alcohol. A significant advantage of the Chan-Lam coupling is that it can often be performed under milder conditions, including at room temperature and open to the air, making it an attractive method for the synthesis of aryl amines and ethers.

Quantitative Reactivity Data

The following tables summarize the performance of this compound and its analogs in representative Suzuki-Miyaura and Chan-Lam coupling reactions, providing a comparative overview of its reactivity with various coupling partners.

Table 1: Suzuki-Miyaura Coupling of Aryl Boronic Acids with Aryl Halides

| Entry | Aryl Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | This compound | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 8 | 92 |

| 3 | This compound | 2-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 78 |

| 4 | 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 110 | 3 | >95 (conversion)[1] |

| 5 | Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 80 | 1 | 95 |

Table 2: Chan-Lam Coupling of Aryl Boronic Acids with Amines

| Entry | Aryl Boronic Acid | Amine | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 48 | 88 |

| 2 | This compound | Morpholine | CuI | Cs₂CO₃ | MeOH | 60 | 24 | 75 |

| 3 | Phenylboronic acid | 4'-Amino-[1,1'-biphenyl]-4-sulfonamide | Cu(OAc)₂ | TMEDA | MeOH | 25 | 24 | 81[2] |

| 4 | Phenylboronic acid | Imidazole | --INVALID-LINK--₂ | K₂CO₃ | MeOH | RT | 12 | 95[3] |

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are representative and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Pd(PPh₃)₄ (0.03 equiv)

-

K₂CO₃ (2.0 equiv)

-

Toluene

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₂CO₃.

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

-

Add a degassed 4:1 mixture of toluene and water to the flask via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Chan-Lam N-Arylation

Materials:

-

This compound (1.5 equiv)

-

Amine (1.0 equiv)

-

Cu(OAc)₂ (1.0 equiv)

-

Pyridine (2.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Molecular sieves (4 Å)

Procedure:

-

To a round-bottom flask, add the amine, this compound, Cu(OAc)₂, and activated 4 Å molecular sieves.

-

Add dichloromethane and pyridine to the flask.

-

Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite®, washing with dichloromethane.

-

Wash the filtrate with 1 M HCl (aq) and saturated NaHCO₃ (aq).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Application in Drug Discovery: Synthesis of PARP Inhibitors

A prominent application of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. Olaparib, a clinically approved PARP inhibitor, and its analogs often feature a biaryl core structure that can be efficiently constructed using Suzuki-Miyaura coupling with this compound or its derivatives.

Experimental Workflow: Synthesis of an Olaparib Precursor

The following diagram illustrates a typical experimental workflow for the synthesis of a key biaryl intermediate in the preparation of olaparib analogs, highlighting the central role of the Suzuki-Miyaura coupling.

This workflow demonstrates a streamlined process from readily available starting materials to a key biaryl intermediate, which can then be further elaborated to the final active pharmaceutical ingredient. The Suzuki-Miyaura coupling, facilitated by this compound, is a critical C-C bond-forming step in this synthetic sequence.

Signaling Pathway Context: PARP Inhibition in Cancer Therapy

While this compound is a synthetic building block and not directly involved in cellular signaling, its end-products, such as olaparib, are potent inhibitors of the PARP signaling pathway. This pathway is crucial for DNA repair, and its inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms like BRCA1/2 mutations.

This diagram illustrates how olaparib, synthesized using building blocks like this compound, intervenes in the PARP-mediated DNA repair pathway. By inhibiting PARP activation, olaparib prevents the repair of single-strand breaks, which can lead to the accumulation of cytotoxic double-strand breaks in cancer cells, ultimately resulting in cell death.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Electronic Effects of Cyano and Fluoro Groups in Boronic Acids

This technical guide provides a comprehensive analysis of the electronic effects of cyano (-CN) and fluoro (-F) substituents on the properties and reactivity of boronic acids. Understanding these effects is critical for the rational design of boronic acid derivatives used as enzyme inhibitors, sensors, and building blocks in organic synthesis.

Introduction to Boronic Acids and Electronic Effects

Boronic acids, characterized by a B(OH)₂ functional group, are versatile molecules in medicinal chemistry and materials science. Their utility stems from their unique electronic nature; they are Lewis acids due to the empty p-orbital on the boron atom, allowing them to interact with nucleophiles.[1] The acidity and reactivity of the boronic acid moiety can be precisely tuned by introducing substituents to the organic scaffold, typically an aryl ring.

The cyano and fluoro groups are particularly important substituents. Both are strongly electron-withdrawing, but they influence the electronic environment of the boronic acid through a combination of two fundamental mechanisms: the inductive effect (-I) and the resonance (or mesomeric, -M/+M) effect.

-

Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bonds of the molecule, driven by the high electronegativity of the substituent. Both fluorine and the nitrogen atom of the cyano group are highly electronegative, resulting in a strong electron-withdrawing inductive effect.[2]

-

Resonance Effect (M): This involves the delocalization of pi (π) electrons across the aromatic system.

-

The fluoro group has lone pairs of electrons that can be donated into the aromatic ring, creating a positive resonance effect (+M). This effect partially counteracts its strong inductive withdrawal.[2]

-

The cyano group , with its carbon-nitrogen triple bond, strongly withdraws π-electron density from the ring, resulting in a negative resonance effect (-M).[2]

-

These effects modulate the Lewis acidity of the boron center, which is a crucial factor for applications like binding to diols (e.g., sugars) or interacting with active site residues in enzymes.[1][3][4]

References

Stability of (2-Cyano-4-fluorophenyl)boronic Acid in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Cyano-4-fluorophenyl)boronic acid is a critical building block in modern medicinal chemistry and materials science. However, its utility is intrinsically linked to its stability in solution, a factor that can significantly impact reaction yields, product purity, and the shelf-life of intermediates and final products. This technical guide provides a comprehensive overview of the stability of this compound in solution, focusing on its degradation pathways, methodologies for stability assessment, and strategies for mitigation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and structurally related boronic acids.

Introduction

Arylboronic acids are indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The presence of electron-withdrawing groups, such as the cyano and fluoro substituents in this compound, enhances its reactivity in certain applications but can also render the molecule susceptible to degradation in solution. Understanding the stability profile of this compound is paramount for its effective handling, storage, and application in multi-step syntheses and process development. This guide will delve into the primary degradation mechanisms, provide detailed experimental protocols for stability evaluation, and present a framework for analyzing and interpreting stability data.

Primary Degradation Pathways

The stability of this compound in solution is predominantly challenged by two key degradation pathways: protodeboronation and oxidation. The rates of these reactions are influenced by several factors including pH, temperature, light exposure, and the presence of oxidizing agents.

Protodeboronation

Protodeboronation is a chemical reaction involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process is a significant concern for arylboronic acids, particularly those bearing electron-withdrawing substituents, as it leads to the formation of an inactive byproduct, 3-fluorobenzonitrile. The reaction mechanism is highly dependent on the pH of the solution.[1]

-

Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction is catalyzed by a proton source, leading to the direct displacement of the boronic acid group.

-

Base-Catalyzed Protodeboronation: In basic media, the boronic acid exists in equilibrium with its more reactive boronate anion form. This anion is more susceptible to reaction with a proton source, such as water, to undergo protodeboronation.[2]

The presence of both a cyano and a fluoro group on the phenyl ring of this compound influences the electron density of the aromatic ring and the Lewis acidity of the boron atom, which in turn affects the rate of protodeboronation.

References

An In-depth Technical Guide to (2-Cyano-4-fluorophenyl)boronic acid and its Derivatives for Researchers and Drug Development Professionals

(2-Cyano-4-fluorophenyl)boronic acid , a versatile organoboron compound, has emerged as a critical building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its unique electronic properties, stemming from the presence of both an electron-withdrawing cyano group and a fluorine atom on the phenyl ring, make it a highly valuable reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on experimental protocols and their role in drug discovery.

Core Compound Properties

This compound is a white to off-white solid. Below is a summary of its key physicochemical properties.

| Property | Value |

| CAS Number | 876601-43-3 |

| Molecular Formula | C₇H₅BFNO₂ |

| Molecular Weight | 164.93 g/mol |

| Density (predicted) | 1.35 g/cm³[1] |

| Boiling Point (predicted) | 357.8 °C[1] |

| pKa (predicted) | 8.12[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a lithiation-borylation reaction starting from 2-bromo-5-fluorobenzonitrile. This method involves the generation of an organolithium intermediate followed by quenching with a borate ester.

Experimental Protocol: Synthesis of this compound

Starting Material: 2-Bromo-5-fluorobenzonitrile

Reaction Scheme:

A schematic for the synthesis of the target compound.

Step 1: Synthesis of the Starting Material, 2-Bromo-5-fluorobenzonitrile

2-Bromo-5-fluorobenzonitrile can be synthesized from o-fluorobenzoyl chloride. The process involves amidation to form o-fluorobenzamide, followed by dehydration to yield o-fluorobenzonitrile. The final step is bromination using a suitable brominating agent in sulfuric acid to obtain 2-bromo-5-fluorobenzonitrile[2].

Step 2: Lithiation and Borylation

-

Dissolve 2-bromo-5-fluorobenzonitrile in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C. The reaction is monitored for the consumption of the starting material.

-

Once the lithiation is complete, add triisopropyl borate to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (HCl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Key Applications in Drug Discovery: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a prominent coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in many drug molecules.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.

References

Role of (2-Cyano-4-fluorophenyl)boronic acid in C-C bond formation

An In-depth Technical Guide to the Role of (2-Cyano-4-fluorophenyl)boronic acid in C-C Bond Formation

Introduction

In the landscape of modern organic synthesis, the formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex molecular architectures. Among the myriad of methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool, valued for its mild conditions, high functional group tolerance, and broad applicability.[1][2] At the heart of this transformation are organoboron reagents, particularly boronic acids, which serve as versatile and stable nucleophilic partners.[3][4]

This guide focuses on a specific, highly functionalized reagent: This compound . Its unique structure, featuring both a cyano (-CN) and a fluoro (-F) substituent, imparts distinct reactivity and selectivity, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][5] The presence of these electron-withdrawing groups influences the electronic properties of the phenyl ring, modulating the reactivity of the boronic acid moiety in palladium-catalyzed cross-coupling reactions.[3] This document provides a comprehensive overview of its role, supported by experimental protocols, quantitative data from related systems, and detailed mechanistic diagrams for researchers and professionals in chemical and drug development.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process facilitates the formation of a C-C bond between the boronic acid and an organohalide (or triflate).[2]

Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[2][6]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates this step.[6][7]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][6]

Experimental Protocols

The following section details a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using a substituted phenylboronic acid like this compound. This protocol is based on established methodologies for similar fluorinated boronic acids.[2][6]

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

Aryl Halide (e.g., Aryl Bromide or Iodide) (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a modern precatalyst like G3-XPhos) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 mmol, 2.0-3.0 equiv)

-

Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the palladium catalyst (e.g., 2 mol%), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the vessel and purge it with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent Addition: Add the degassed solvent system (e.g., THF and an aqueous solution of the base) via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically between room temperature and 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the desired biaryl product.

Quantitative Data

While specific reaction data for this compound is proprietary or scattered across literature, extensive studies on structurally similar fluorinated phenylboronic acids provide valuable benchmarks for expected yields and conditions. The data below is from studies using 4-fluorophenylboronic acid and various aryl bromides, catalyzed by a heterogeneous palladium system.[8][9]

| Aryl Bromide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 70 | 48 | 91 |

| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 70 | 48 | 89 |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 70 | 48 | 92 |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 110 | 24 | 99 |

| 2-Bromo-4-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | Na₂CO₃ | H₂O/EtOH | 110 | 24 | 99 |

Table adapted from data on Suzuki-Miyaura reactions catalyzed by Pd nanoparticles on a graphene support.[8][9] This data illustrates typical conditions and high conversions achievable with fluorinated arylboronic acids.

Applications in Research and Development

This compound is not merely a synthetic intermediate; it is a key building block for molecules with significant biological and material applications.

-

Medicinal Chemistry: The resulting biaryl structures are common motifs in active pharmaceutical ingredients (APIs).[3][5] The cyano and fluoro groups can modulate a molecule's pharmacokinetic properties, such as metabolic stability and receptor binding affinity, making this reagent valuable for creating libraries of compounds for drug discovery screening.[10][11]

-

Agrochemicals: It can be used in the synthesis of novel pesticides and herbicides.[3]

-

Materials Science: The unique electronic properties conferred by the cyano and fluoro substituents make it suitable for developing advanced materials, including functional polymers and components for organic electronics.[3]

Conclusion

This compound is a highly versatile and reactive reagent for modern organic synthesis. Its primary role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions enables the efficient formation of complex biaryl structures, which are pivotal in the fields of drug discovery, agrochemical development, and materials science. The electron-withdrawing cyano and fluoro groups enhance its reactivity and provide chemists with a tool to fine-tune the electronic and physiological properties of target molecules.[3][5] The reliable protocols and predictable reactivity associated with this class of boronic acids ensure its continued importance as a strategic building block in both academic and industrial research.

References

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. benchchem.com [benchchem.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to Suzuki-Miyaura Coupling with Fluorinated Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing carbon-carbon bonds, particularly for creating the biaryl and heteroaryl scaffolds prevalent in many pharmaceuticals.[3][4] This guide provides a comprehensive technical overview of the Suzuki-Miyaura coupling reaction when utilizing fluorinated boronic acids, detailing the core principles, inherent challenges, and strategic solutions for this critical transformation.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide or triflate.[5] The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

-

Oxidative Addition : A low-valent palladium(0) catalyst reacts with the organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a high-valent palladium(II) complex.[7] This step is often facilitated by electron-rich ligands on the palladium center and can be the rate-limiting step, particularly with less reactive halides like aryl chlorides.[7]

-

Transmetalation : The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium(II) complex, displacing the halide. This step is crucial and requires activation by a base, which forms a more nucleophilic boronate "ate" complex (Ar²-B(OH)₃⁻).[8]

-

Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the palladium(II) center couple and are eliminated as the final biaryl product (Ar¹-Ar²). This step regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6]

The Impact of Fluorination on Reactivity

The incorporation of fluorine atoms, particularly on the aryl boronic acid, significantly influences the reaction's progress. Fluorine is the most electronegative element, and its strong electron-withdrawing nature decreases the electron density of the aromatic ring.[9] This has two primary, competing consequences:

-

Increased Lewis Acidity : The electron-deficient ring increases the Lewis acidity of the boron center.[9]

-

Reduced Nucleophilicity : The aryl group becomes less nucleophilic, which can hinder the crucial transmetalation step, often the rate-limiting step for electron-deficient substrates.[9][10]

Generally, the reduced nucleophilicity is the dominant effect, meaning that fluorinated boronic acids can be less reactive than their non-fluorinated counterparts, potentially leading to lower yields or requiring more forcing conditions.[9]

Key Challenges with Fluorinated Boronic Acids

Researchers utilizing fluorinated boronic acids often face several challenges that can impede reaction efficiency.

-

Protodeboronation : This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the nucleophilic partner.[3][11] Electron-deficient arylboronic acids, including many fluorinated variants, are particularly susceptible to this process, especially under basic aqueous conditions.[11][12] This often necessitates using an excess of the boronic acid to achieve satisfactory yields.[3]

-

Slower Transmetalation : As mentioned, the electron-withdrawing effect of fluorine reduces the nucleophilicity of the aryl group, which can slow the transmetalation rate.[9] This is a particular issue when coupling electron-deficient nitrogen-containing heteroaryl boranes.[13]

-

Catalyst Inhibition : The Lewis basic atoms in some heterocyclic substrates can coordinate to the palladium center, leading to catalyst deactivation.[14]

Strategies for a Successful Coupling

To overcome these challenges, several strategies have been developed, focusing on the choice of boron reagent, catalyst system, and reaction conditions.

-

Alternative Boron Reagents : To combat protodeboronation, more stable boron derivatives are frequently used.

-

Potassium Organotrifluoroborates (R-BF₃K) : These tetracoordinate boron species are bench-stable, less prone to protodeboronation, and often provide higher yields.[3] They are easily prepared from the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3]

-

MIDA Boronates : These reagents, derived from N-methyliminodiacetic acid (MIDA), offer exceptional stability, allowing for purification by chromatography and tolerance of a wide range of reaction conditions before a slow-release of the boronic acid is triggered under Suzuki-Miyaura conditions.[12]

-

-

Catalyst and Ligand Selection : The choice of palladium catalyst and its associated ligand is critical. For challenging couplings involving electron-deficient partners, catalysts with highly electron-rich and sterically bulky phosphine ligands are often required. Ligands like RuPhos and XPhos, often used in Buchwald precatalysts, have proven effective.[3][12]

-

Base and Solvent Optimization :

-

Base : The base is essential for activating the boronic acid. While inorganic carbonates (Na₂CO₃, K₂CO₃) are common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective for less reactive substrates.[15]

-

Fluoride Sources : Bases like cesium fluoride (CsF) can also promote the reaction, sometimes proceeding through a different palladium-fluorido intermediate pathway, which can be beneficial for highly fluorinated substrates.[15][16]

-

Solvent : Aprotic polar solvents such as dioxane, THF, or DMF, often with a small amount of water, are typically used to dissolve the various components.[15] However, for substrates prone to protodeboronation, anhydrous conditions can be beneficial.[14]

-

Quantitative Data from Selected Studies

The following tables summarize reaction conditions and outcomes from published studies, illustrating the impact of different substrates and conditions on reaction efficiency.

Table 1: Suzuki-Miyaura Coupling of Pyridine-2-sulfonyl fluoride (PyFluor) with Various Boronic Acids & Esters.[17]

| Entry | Boronic Acid / Ester | Product | Yield (%) | Conditions |

| 1 | 4-Methoxyphenyl boronic acid | 2-(4-methoxyphenyl)pyridine | 89 | A |

| 2 | 4-(Trifluoromethyl)phenyl boronic acid | 2-(4-(trifluoromethyl)phenyl)pyridine | 72 | A |

| 3 | 4-Cyanophenyl boronic acid | 4-(pyridin-2-yl)benzonitrile | 49 | A |

| 4 | Thiophene-2-boronic acid pinacol ester | 2-(thiophen-2-yl)pyridine | 78 | B |

| 5 | Furan-2-boronic acid | 2-(furan-2-yl)pyridine | 5 | C |

| 6 | 3,5-Dimethylphenyl boronic acid | 2-(3,5-dimethylphenyl)pyridine | 86 | A |

| Conditions A: PyFluor (0.3 mmol), boronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), dioxane (1.0 mL), 65 °C.[17] | ||||

| Conditions B: PyFluor (0.3 mmol), boronic ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), dioxane/H₂O (4:1, 1.0 mL), 65 °C.[17][18] | ||||

| Conditions C: Same as A but at 100 °C with 20% water.[17] |

Table 2: Coupling of 4-Fluorophenylboronic Acid with Various Aryl Bromides.[19]

| Entry | Aryl Bromide | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | 1-Bromo-4-fluorobenzene | 110 | 3 | 91.9 |

| 2 | 1-Bromo-4-fluorobenzene | 110 | 48 | 98.5 |

| 3 | 1-Bromo-2-fluorobenzene | 110 | 48 | 98.7 |

| 4 | 1-Bromo-3-fluorobenzene | 110 | 48 | 98.1 |

| 5 | 2-Bromo-5-fluorotoluene | 110 | 48 | 97.9 |

| 6 | 2-Bromo-4-fluorotoluene | 110 | 48 | 98.6 |

| General Conditions: Aryl bromide (1.0 mmol), 4-fluorophenylboronic acid (1.5 mmol), G-COOH-Pd-10 catalyst (10 mg), K₂CO₃ (3.0 mmol), DMF/H₂O (9:1, 5 mL).[19] |

Detailed Experimental Protocol

This section provides a representative protocol for the Suzuki-Miyaura coupling of a fluorinated boronic acid with an aryl halide, based on established procedures for challenging couplings.[13] Optimization may be required for specific substrates.

Materials & Reagents:

-

(Hetero)aryl Halide (1.0 equiv)

-

Fluorinated Boronic Acid or equivalent (e.g., Trifluoroborate) (1.2 - 2.0 equiv)

-

Palladium Precatalyst (e.g., Pd₂(dba)₃, Buchwald precatalyst) (1-5 mol%)

-

Phosphine Ligand (e.g., XPhos, RuPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, CsF) (2-4 equiv)

-

Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Inert Gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk tube, etc.)

-

Standard work-up and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Procedure:

-

Reaction Setup : To a dry Schlenk tube equipped with a magnetic stir bar, add the (hetero)aryl halide (e.g., 1.0 mmol), the fluorinated boronic acid (e.g., 1.5 mmol), and the base (e.g., 3.0 mmol). If using a solid catalyst and ligand, add them at this stage.[13]

-

Inerting : Seal the tube with a rubber septum, then evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure an oxygen-free atmosphere.[13][15]

-

Solvent and Catalyst Addition : Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent) via syringe. If the catalyst/ligand were not added as solids, add a pre-mixed solution in the same solvent via syringe.[13]

-

Heating and Monitoring : Replace the septum with a Teflon screw cap, seal the vessel, and place it in a preheated oil bath at the desired temperature (typically 80-120 °C). Stir the mixture vigorously. Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.[13]

-

Work-up : Once the reaction is complete (or no further conversion is observed), allow the mixture to cool to room temperature. Quench the reaction by carefully adding water and transfer the mixture to a separatory funnel.[13]

-

Extraction and Purification : Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine to remove residual inorganic salts, and dry over anhydrous sodium or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired fluorinated biaryl product.[13]

Conclusion

The Suzuki-Miyaura coupling of fluorinated boronic acids is an indispensable tool in modern synthetic and medicinal chemistry. While the electron-withdrawing nature of fluorine presents distinct challenges, namely protodeboronation and potentially slower reaction kinetics, these can be effectively overcome.[3][9] By employing strategic solutions such as the use of more stable trifluoroborate or MIDA-boronate reagents, selecting advanced catalyst systems with bulky, electron-rich ligands, and carefully optimizing the base and solvent system, researchers can reliably and efficiently synthesize complex fluorinated molecules critical for the advancement of drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]

- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (2-Cyano-4-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing (2-Cyano-4-fluorophenyl)boronic acid. This versatile building block is of significant interest for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, due to the presence of the electron-withdrawing cyano and fluoro groups. These functionalities can significantly influence the electronic properties and biological activity of the target molecules.

The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings of electron-deficient and sterically hindered arylboronic acids. Optimization of these conditions for specific substrates is highly recommended to achieve optimal results.

Overview of the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. The reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[1]

The catalytic cycle generally proceeds through three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center.

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst.

Due to the electron-withdrawing nature of the cyano and fluoro groups on this compound, this substrate can present challenges such as slower transmetalation rates. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful coupling reaction.

Experimental Protocols

Two representative protocols are provided below for the Suzuki-Miyaura coupling of this compound with aryl bromides and aryl chlorides. These protocols should serve as a starting point for reaction optimization.

Protocol 1: Coupling with an Aryl Bromide

This protocol is suitable for the coupling of this compound with a range of aryl and heteroaryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

In a separate vial, prepare the catalyst mixture by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL).

-

Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the catalyst solution to the Schlenk flask via syringe, followed by degassed water (0.5 mL).

-

Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Coupling with an Aryl Chloride

Aryl chlorides are often less reactive than aryl bromides, necessitating a more active catalyst system.

Materials:

-

This compound

-

Aryl chloride

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

-

Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and RuPhos (0.03 mmol, 3 mol%) to the flask.

-

Seal the flask, and thoroughly purge with an inert gas (e.g., argon or nitrogen).

-

Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 110 °C and stir for 18-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by silica gel chromatography to yield the final product.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for the Suzuki-Miyaura coupling of arylboronic acids with functionalities similar to this compound. These data are intended to serve as a guide for optimizing specific reactions.

Table 1: Typical Catalysts and Ligands for Suzuki-Miyaura Coupling of Electron-Deficient Boronic Acids

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |

| Pd(OAc)₂ | SPhos | 1-3 | Highly effective for a broad range of substrates. |

| Pd₂(dba)₃ | RuPhos | 1-2 | Often used for challenging couplings, including those with aryl chlorides. |

| Pd(PPh₃)₄ | None | 3-5 | A classic catalyst, may require higher temperatures and longer reaction times. |

| PdCl₂(dppf) | None | 2-5 | Robust and versatile catalyst, particularly for heteroaryl couplings.[2] |

Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling

| Base | Solvent System | Temperature (°C) | Comments |

| K₃PO₄ | Toluene/Water | 80-110 | A strong base, often effective for electron-deficient systems. |

| K₂CO₃ | 1,4-Dioxane/Water | 90-110 | A common and effective base for a wide variety of couplings. |

| Cs₂CO₃ | DMF | 80-120 | A strong base that can be effective in polar aprotic solvents. |

| Na₂CO₃ | Ethanol/Water | Reflux | A milder base, suitable for substrates sensitive to stronger bases. |

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of (2-Cyano-4-fluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (2-Cyano-4-fluorophenyl)boronic acid in palladium-catalyzed cross-coupling reactions. The primary focus is on the Suzuki-Miyaura coupling, a powerful and versatile method for the formation of carbon-carbon bonds, which is of significant importance in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Introduction

This compound is a valuable building block in organic synthesis, particularly for the construction of biaryl and heteroaryl structures. The presence of both a cyano and a fluoro substituent on the phenyl ring influences the electronic properties of the molecule, making it a versatile reagent in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent application for this boronic acid, enabling the efficient formation of a C-C bond between the boronic acid and an aryl or heteroaryl halide.

The general transformation for the Suzuki-Miyaura coupling reaction is as follows:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

Where:

-

Ar1-B(OH)2 is the organoboronic acid (in this case, this compound).

-

Ar2-X is an aryl, heteroaryl, or vinyl halide (or triflate).

-

Pd catalyst is a palladium source, often with a phosphine ligand.

-

Base is required to activate the boronic acid.

-

Solvent provides the medium for the reaction.

Key Applications

The biaryl nitrile moiety synthesized using this compound is a key structural motif in a variety of pharmaceutical compounds. The cyano group can serve as a precursor for other functional groups or act as a key interaction point with biological targets. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug molecule.

Palladium Catalysts and Reaction Conditions

A variety of palladium catalysts and reaction conditions can be employed for the Suzuki-Miyaura coupling of this compound. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Commonly used palladium sources include:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Phosphine ligands are often used to stabilize the palladium catalyst and modulate its reactivity. Examples include:

-

Triphenylphosphine (PPh₃)

-

Tricyclohexylphosphine (PCy₃)

-

Buchwald ligands (e.g., SPhos, XPhos)

The selection of a suitable base is critical for the transmetalation step. Common bases include:

-

Potassium carbonate (K₂CO₃)

-

Sodium carbonate (Na₂CO₃)

-

Cesium carbonate (Cs₂CO₃)

-

Potassium phosphate (K₃PO₄)

A range of solvents can be used, with the choice often depending on the specific substrates and reaction temperature. Typical solvents include:

-

Toluene

-

Dioxane

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

-

Water (often in a biphasic mixture)

Data Presentation: Representative Suzuki-Miyaura Coupling Reaction

The following table summarizes the quantitative data for a specific Suzuki-Miyaura coupling reaction involving this compound.

| Entry | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate

This protocol is adapted from a procedure described in patent US20140275037A1.

Materials:

-

This compound

-

tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Potassium phosphate (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a reaction vessel, add tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (1.0 eq), this compound (1.2 eq), and potassium phosphate (2.0 eq).

-

The vessel is evacuated and backfilled with an inert gas (nitrogen or argon) three times.

-

Add tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and XPhos (0.04 eq) to the vessel.

-

Add degassed toluene and degassed water to the reaction vessel to create a biphasic mixture (e.g., a 10:1 ratio of toluene to water). The final concentration of the limiting reagent should be approximately 0.1 M.

-

The reaction mixture is heated to 100 °C with vigorous stirring for 16 hours.

-

Upon completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired product, tert-butyl 4-(6-(2-cyano-4-fluorophenyl)pyridin-2-yl)piperazine-1-carboxylate.

Visualizations

The following diagrams illustrate the key processes involved in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for Suzuki Coupling with (2-Cyano-4-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex organic molecules, including biaryl and heteroaryl structures.[1][2] (2-Cyano-4-fluorophenyl)boronic acid is a valuable building block in medicinal chemistry and drug discovery due to the presence of the cyano and fluoro functionalities, which can modulate the electronic and pharmacokinetic properties of a molecule.

However, as an electron-deficient boronic acid, its use in Suzuki-Miyaura coupling can present challenges. Electron-deficient boronic acids are known to have slower rates of transmetalation and can be prone to competitive protodeboronation, a side reaction that cleaves the carbon-boron bond, leading to reduced yields of the desired coupled product. Careful selection of the base, solvent, and catalyst system is therefore critical to achieving high efficiency and yield in coupling reactions with this substrate.

These application notes provide a comprehensive guide to the selection of appropriate bases and solvents for the Suzuki-Miyaura coupling of this compound with aryl halides. Detailed experimental protocols and quantitative data from representative reactions are presented to aid researchers in optimizing their synthetic strategies.

Base and Solvent Selection: A Comparative Overview

The choice of base and solvent system is crucial for a successful Suzuki-Miyaura coupling reaction. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step in the catalytic cycle. The solvent influences the solubility of the reactants, catalyst, and base, and can also affect the rate and selectivity of the reaction.

Common Bases and Their Characteristics

Inorganic bases are most commonly employed in Suzuki-Miyaura couplings. The selection of the base can significantly impact the reaction outcome.

-

Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are widely used, effective, and economical choices.[1] Cesium carbonate (Cs₂CO₃) is a stronger and more soluble base in organic solvents, often leading to higher yields in challenging couplings, though it is more expensive.

-

Phosphates (K₃PO₄): Potassium phosphate is another effective base, particularly for couplings involving electron-deficient partners or when milder conditions are required.

-

Hydroxides (NaOH, KOH): While strong bases, hydroxides can sometimes promote side reactions and are used less frequently than carbonates and phosphates.

Common Solvents and Their Properties

A variety of solvents and solvent mixtures can be used for Suzuki-Miyaura reactions. The addition of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.

-

Ethereal Solvents (Dioxane, THF): 1,4-Dioxane and tetrahydrofuran (THF) are commonly used, often in combination with water. They are good solvents for a wide range of organic substrates and catalysts.

-

Aprotic Polar Solvents (DMF, Acetonitrile): N,N-Dimethylformamide (DMF) and acetonitrile can also be effective solvents, particularly for reactions involving more polar substrates.

-

Aromatic Solvents (Toluene): Toluene, often mixed with water or other co-solvents, is another common choice, especially for reactions run at higher temperatures.

Quantitative Data Presentation

The following tables summarize the yields of Suzuki-Miyaura coupling reactions of a structurally similar compound, 2,5-difluorophenylboronic acid, with various aryl halides under different base and solvent conditions. This data serves as a valuable guide for selecting starting conditions for the coupling of this compound. Researchers should note that optimal conditions may vary depending on the specific aryl halide partner and should be determined empirically.

Table 1: Suzuki Coupling of 2,5-Difluorophenylboronic Acid with Aryl Bromides

| Coupling Partner (Aryl Bromide) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | K₂CO₃ | DMF | 100 | 16 | 92 |

| 4-Bromoacetophenone | Cs₂CO₃ | Dioxane | 80 | 12 | 95 |

| 1-Bromo-4-methoxybenzene | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |

| 4-Bromotoluene | K₂CO₃ | DMF/H₂O | 90 | 24 | 88 |

Data adapted from a comparative guide for 2,5-Difluorophenylboronic acid.

Table 2: Suzuki Coupling of 2,5-Difluorophenylboronic Acid with Aryl Chlorides

| Coupling Partner (Aryl Chloride) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chlorobenzonitrile | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 85 |

| 4-Chloroacetophenone | Cs₂CO₃ | Toluene | 110 | 18 | 88 |

| 1-Chloro-4-methoxybenzene | K₃PO₄ | Dioxane | 100 | 24 | 75 |

| 4-Chlorotoluene | K₂CO₃ | DMF/H₂O | 120 | 36 | 78 |

Data adapted from a comparative guide for 2,5-Difluorophenylboronic acid.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure using Potassium Carbonate in Dioxane/Water

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (2-5 mol%)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure using Potassium Phosphate in THF/Water

Materials:

-

This compound (1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

-

A suitable phosphine ligand (e.g., SPhos, XPhos) (2-4 mol%)

-

Tetrahydrofuran (THF) (anhydrous, degassed)

-

Water (degassed)

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl halide, this compound, and potassium phosphate to an oven-dried reaction vessel with a magnetic stir bar.

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and the phosphine ligand in a small amount of degassed THF.

-

Add the catalyst solution to the reaction vessel.

-

Add degassed THF and water (typically in a 4:1 to 10:1 ratio).

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 60-80 °C) with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer, and purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Synthesis of Substituted Biphenyls Using (2-Cyano-4-fluorophenyl)boronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls utilizing (2-Cyano-4-fluorophenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. Substituted biphenyls are a critical structural motif in numerous pharmacologically active compounds, and the use of this compound offers a strategic entry point for introducing cyano and fluoro groups, which can significantly modulate the physicochemical and biological properties of molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction between an organoborane (such as a boronic acid) and an organic halide or triflate offers high functional group tolerance, stereospecificity, and generally high yields, making it an invaluable tool in medicinal chemistry and drug discovery.[1]

This compound is a valuable building block that allows for the introduction of a fluorinated and cyanated phenyl ring. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups. These features make the resulting substituted biphenyls attractive candidates for the development of novel therapeutics.

Applications in Drug Discovery and Signaling Pathways

Substituted biphenyls synthesized from this compound are of significant interest in drug development due to their potential to modulate key signaling pathways implicated in various diseases, particularly cancer.

Inhibition of the PD-1/PD-L1 Signaling Pathway

The interaction between Programmed Death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the host immune system. Small molecule inhibitors of the PD-1/PD-L1 interaction are being actively pursued as an alternative to antibody-based therapies. Several substituted biphenyl derivatives have been identified as potent inhibitors of this pathway. The cyano and fluoro substituents can play a crucial role in the binding affinity and pharmacokinetic properties of these inhibitors.

Modulation of the Hsp90 Chaperone Pathway

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. Biphenyl derivatives have been investigated as C-terminal inhibitors of Hsp90, offering a different mechanism of action compared to the more common N-terminal inhibitors.

Inhibition of CYP17 Enzyme in Steroidogenesis

Cytochrome P450 17A1 (CYP17A1) is a key enzyme in the androgen biosynthesis pathway. Inhibiting CYP17 is a validated strategy for the treatment of prostate cancer. Fluorine-substituted biphenyl compounds have been designed and synthesized as potent CYP17 inhibitors. The cyano and fluoro groups can contribute to the binding interactions with the enzyme's active site.

Experimental Protocols

The following section provides a general protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. It is important to note that reaction conditions may need to be optimized for specific substrates.

General Suzuki-Miyaura Coupling Protocol

Materials:

-

This compound

-

Aryl halide (bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a dry reaction flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), palladium catalyst (0.01-0.05 mmol), and base (2.0-3.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent (5-10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired substituted biphenyl.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Representative Reaction Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of aryl boronic acids structurally similar to this compound with various aryl halides. Please note that yields are highly dependent on the specific substrates and reaction conditions.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chlorobenzonitrile | p-Tolylboronic acid | NiCl₂(PPh₃)₂ (cat.) | - | THF | RT | - | 91-95 |

| 2 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene | 80 | 2 | 99 |

| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | Water | 110 | 3 | >95 (Conversion) |

| 4 | 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | Water | 110 | 8 | ~90 (Conversion) |

| 5 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Benzene | 80 | 2 | 87 |

Data compiled from reactions with structurally similar compounds. Yields are for isolated products unless otherwise noted.

Conclusion

This compound is a highly useful reagent for the synthesis of substituted biphenyls via the Suzuki-Miyaura cross-coupling reaction. The resulting products are valuable scaffolds in drug discovery, with demonstrated potential to modulate key signaling pathways involved in cancer and other diseases. The provided protocols and application notes serve as a guide for researchers to explore the synthesis and utility of these important compounds. Optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

(2-Cyano-4-fluorophenyl)boronic acid: A Key Building Block in Medicinal Chemistry for Targeted Cancer Therapy

(2-Cyano-4-fluorophenyl)boronic acid has emerged as a critical starting material in medicinal chemistry, primarily utilized in the synthesis of highly targeted anti-cancer therapeutics. Its unique chemical structure, featuring a boronic acid group, a cyano group, and a fluorine atom, makes it an ideal component for creating complex molecules with specific biological activities. This versatile building block is particularly prominent in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.

This application note provides a comprehensive overview of the use of this compound in medicinal chemistry, with a focus on its application in the synthesis of the PARP inhibitor Olaparib. Detailed experimental protocols, quantitative biological data, and a visualization of the relevant signaling pathway are presented to guide researchers and drug development professionals.

Application in the Synthesis of PARP Inhibitor Olaparib